molecular formula C20H22N2OS B13856692 10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine CAS No. 62657-86-7

10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine

Cat. No.: B13856692
CAS No.: 62657-86-7
M. Wt: 338.5 g/mol
InChI Key: MHZVWSKNBSTRAF-UHFFFAOYSA-N
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Description

Mequitazine N-oxide is a derivative of mequitazine, a histamine H1 antagonist commonly used as an antihistamine for the treatment of allergies and rhinitis . Mequitazine N-oxide retains the core structure of mequitazine but includes an additional oxygen atom, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mequitazine N-oxide typically involves the oxidation of mequitazine. Common oxidizing agents used for this transformation include hydrogen peroxide and peracids. The reaction is generally carried out under mild conditions to prevent over-oxidation and degradation of the phenothiazine core .

Industrial Production Methods

Industrial production of Mequitazine N-oxide follows similar principles but is optimized for scale. This involves the use of continuous flow reactors and controlled addition of oxidizing agents to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Mequitazine N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can revert Mequitazine N-oxide back to mequitazine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Mequitazine.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Mequitazine N-oxide has several applications in scientific research:

Mechanism of Action

Mequitazine N-oxide exerts its effects by binding to histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This blocks the action of endogenous histamine, leading to temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose . The additional oxygen atom in Mequitazine N-oxide may influence its binding affinity and duration of action.

Comparison with Similar Compounds

Similar Compounds

    Mequitazine: The parent compound, used as an antihistamine.

    Promethazine: Another phenothiazine derivative with antihistamine properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

Uniqueness

Mequitazine N-oxide is unique due to its additional oxygen atom, which can influence its chemical reactivity and pharmacological properties.

Properties

CAS No.

62657-86-7

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

10-[(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine

InChI

InChI=1S/C20H22N2OS/c23-22-11-9-15(10-12-22)16(14-22)13-21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-8,15-16H,9-14H2

InChI Key

MHZVWSKNBSTRAF-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53)[O-]

Origin of Product

United States

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